Cas no 877811-79-5 (1-(2-fluorobenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one)
1-(2-fluorobenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one Chemical and Physical Properties
Names and Identifiers
-
- 1-(2-fluorobenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one
- 2,1-Benzisothiazol-3(1H)-one, 1-(2-fluorobenzoyl)-
- F2552-0032
- SR-01000913715
- 1-(2-fluorobenzoyl)-2,1-benzothiazol-3-one
- AKOS024659634
- SR-01000913715-1
- 1-(2-fluorobenzoyl)benzo[c]isothiazol-3(1H)-one
- 877811-79-5
-
- Inchi: 1S/C14H8FNO2S/c15-11-7-3-1-5-9(11)13(17)16-12-8-4-2-6-10(12)14(18)19-16/h1-8H
- InChI Key: ZFCHHTQXCVWVQA-UHFFFAOYSA-N
- SMILES: N1(C(=O)C2=CC=CC=C2F)C2=C(C=CC=C2)C(=O)S1
Computed Properties
- Exact Mass: 273.02597783g/mol
- Monoisotopic Mass: 273.02597783g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 1
- Complexity: 390
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 62.7Ų
1-(2-fluorobenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2552-0032-2μmol |
1-(2-fluorobenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one |
877811-79-5 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2552-0032-5μmol |
1-(2-fluorobenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one |
877811-79-5 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2552-0032-10μmol |
1-(2-fluorobenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one |
877811-79-5 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2552-0032-20μmol |
1-(2-fluorobenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one |
877811-79-5 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2552-0032-1mg |
1-(2-fluorobenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one |
877811-79-5 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2552-0032-2mg |
1-(2-fluorobenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one |
877811-79-5 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2552-0032-3mg |
1-(2-fluorobenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one |
877811-79-5 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2552-0032-4mg |
1-(2-fluorobenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one |
877811-79-5 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2552-0032-5mg |
1-(2-fluorobenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one |
877811-79-5 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2552-0032-10mg |
1-(2-fluorobenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one |
877811-79-5 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
1-(2-fluorobenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one Related Literature
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
Additional information on 1-(2-fluorobenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one
1-(2-Fluorobenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one
The compound 877811-79-5, also known as 1-(2-fluorobenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one, is a highly specialized organic compound with significant applications in the field of pharmaceutical chemistry. This compound belongs to the class of benzothiazoles, which are well-known for their versatile properties and wide-ranging applications in drug discovery and development. The structure of this compound is characterized by a benzothiazole ring system with a fluorinated benzoyl group attached at the 3-position, making it a unique derivative with potential bioactivity.
Recent studies have highlighted the importance of fluorinated aromatic compounds in medicinal chemistry due to their ability to modulate pharmacokinetic properties such as solubility, permeability, and metabolic stability. The presence of the fluorine atom in the benzoyl group of 877811-79-5 introduces electronic effects that can enhance the compound's interactions with biological targets. This makes it a promising candidate for exploring new therapeutic agents targeting various diseases, including cancer and inflammatory conditions.
The synthesis of 877811-79-5 involves a multi-step process that typically begins with the preparation of the benzothiazole core. This is followed by the introduction of the fluorinated benzoyl group through methods such as Friedel-Crafts acylation or other coupling reactions. The optimization of these steps is critical to ensure high yields and purity, which are essential for subsequent biological evaluations.
In terms of biological activity, 877811-79-5 has shown potential as a modulator of key enzymes and receptors involved in disease pathways. For instance, recent research has demonstrated its ability to inhibit certain kinases associated with cancer cell proliferation. Additionally, its anti-inflammatory properties have been explored in preclinical models, suggesting its potential use in treating chronic inflammatory diseases.
The structural versatility of 877811-79-5 also makes it an attractive intermediate for further chemical modifications. By introducing additional functional groups or substituents, chemists can explore a broader range of biological activities and optimize the compound's pharmacological profile. This approach aligns with current trends in drug discovery that emphasize structure-based drug design and optimization.
From an analytical standpoint, the characterization of 8778-5 relies on advanced spectroscopic techniques such as NMR and mass spectrometry. These methods provide detailed insights into the compound's molecular structure and purity, ensuring its suitability for biological testing. Furthermore, computational modeling tools have been employed to predict its binding affinity to target proteins, aiding in the rational design of more potent analogs.
In conclusion, 877811-79-5 represents a valuable addition to the arsenal of compounds being explored for therapeutic applications. Its unique structure, combined with recent advances in synthetic and analytical techniques, positions it as a promising lead compound for future drug development efforts.
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